1-(3-Aminopropyl)imidazole
Overview
Description
1-(3-Aminopropyl)imidazole is used in the synthesis of pH-sensitive polyaspartamide derivatives. It is also used in the preparation of pH-sensitive amphiphilic polymers with different degrees of octaceylamine (C18) substitution by graft reaction .
Synthesis Analysis
1-(3-Aminopropyl)imidazole has been synthesized via a gentle and facile method with no need for the chloromethylation procedure . It has been used in the synthesis of pH-sensitive polyaspartamide derivatives .
Molecular Structure Analysis
The molecular formula of 1-(3-Aminopropyl)imidazole is C6H11N3. Its molecular weight is 125.17 .
Chemical Reactions Analysis
1-(3-Aminopropyl)imidazole is used in the synthesis of pH-sensitive polyaspartamide derivatives. It is also used in the preparation of pH-sensitive amphiphilic polymers with different degrees of octaceylamine (C18) substitution by graft reaction .
Physical And Chemical Properties Analysis
1-(3-Aminopropyl)imidazole is a liquid with a refractive index of 1.519. Its density is 1.049 g/mL at 25 °C .
Scientific Research Applications
pH-Sensitive Polyaspartamide Derivatives
1-(3-Aminopropyl)imidazole has been utilized in the creation of novel pH-sensitive polyaspartamide derivatives. These derivatives, synthesized by grafting 1-(3-aminopropyl)imidazole onto polysuccinimide, exhibit significant potential for intracellular drug delivery systems. The pH-sensitive phase transition observed in these derivatives is indicative of their suitability as drug delivery carriers, particularly in response to minor pH variations (Seo & Kim, 2006).
Imidazole as a S1 Binding Element in Thrombin Inhibitors
Research has shown that derivatives of 1-(3-Aminopropyl)imidazole can act as selective thrombin inhibitors with potent anticoagulant activity. This demonstrates the critical role of imidazole as a S1 binding element in the development of effective thrombin inhibitors (Wiley et al., 1999).
Molecular Properties Analysis
A comprehensive analysis of the structural, electronic, and biological properties of imidazole derivatives, including 1-(aminopropyl)imidazole, has been conducted. This study encompasses vibrational and Raman spectroscopy, potential energy scans, and molecular docking studies, highlighting their potential as UV photo sensitizers and enzyme inhibitors (Al-Otaibi et al., 2020).
Crystal and Molecular Structure Studies
The crystal and molecular structure of N-[1-(3-Aminopropyl)imidazole]-3,5-di-t-butylsalicylaldimine has been determined, offering insights into the structural properties of this compound and its potential applications in scientific research (Çelik et al., 2009).
Biological Activities of Imidazole Derivatives
Imidazole derivatives, including those containing 1-(3-aminopropyl)imidazole, demonstrate a broad spectrum of biological activities, with potential applications in medicinal chemistry. Their inclusion in various pharmaceuticals underscores their significance in clinical medicine and as therapeutic agents (Luca, 2006).
Schiff Base Ligands and Coordination Complexes
1-(3-Aminopropyl)imidazole reacts with salicylaldehyde and other imidazole aldehydes to form Schiff base ligands that coordinate with various metal centers. These complexes have shown promising biological activities, including anti-bacterial and anti-fungal effects (McGinley et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-imidazol-1-ylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c7-2-1-4-9-5-3-8-6-9/h3,5-6H,1-2,4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHWOCLBMVSZPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063685 | |
Record name | 1H-Imidazole-1-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1H-Imidazole-1-propanamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1-(3-Aminopropyl)imidazole | |
CAS RN |
5036-48-6 | |
Record name | 1H-Imidazole-1-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5036-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole-1-propanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005036486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole-1-propanamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Imidazole-1-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-imidazole-1-propylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.392 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(3-Aminopropyl)imidazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN37N4JU4V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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